molecular formula C6H10BrF3 B2545702 2-Bromo-1,1,1-trifluoro-hexane CAS No. 1349708-69-5

2-Bromo-1,1,1-trifluoro-hexane

Cat. No.: B2545702
CAS No.: 1349708-69-5
M. Wt: 219.045
InChI Key: XTNYYJIBJTVSLP-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoro-hexane is an organofluorine compound with the molecular formula C6H10BrF3 It is characterized by the presence of a bromine atom and three fluorine atoms attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-hexane typically involves the bromination of 1,1,1-trifluoro-hexane. This can be achieved through the reaction of 1,1,1-trifluoro-hexane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1,1-trifluoro-hexane, 2-cyano-1,1,1-trifluoro-hexane, or 2-amino-1,1,1-trifluoro-hexane can be formed.

    Elimination Products: Alkenes or alkynes with trifluoromethyl groups are typical products.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-1,1,1-trifluoro-hexane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-hexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The trifluoromethyl groups can influence the electronic properties of the molecule, making it more reactive towards certain types of chemical transformations. The pathways involved in its reactions are typically governed by the nature of the nucleophile or electrophile it encounters.

Comparison with Similar Compounds

  • 2-Bromo-1,1,1-trifluoroethane
  • 2-Bromo-1,1,1-trifluoropropane
  • 2-Bromo-1,1,1-trifluorobutane

Comparison: 2-Bromo-1,1,1-trifluoro-hexane is unique due to its longer carbon chain compared to similar compounds like 2-Bromo-1,1,1-trifluoroethane or 2-Bromo-1,1,1-trifluoropropane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the trifluoromethyl groups imparts significant electron-withdrawing effects, making it distinct in terms of its chemical behavior and applications.

Properties

IUPAC Name

2-bromo-1,1,1-trifluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c1-2-3-4-5(7)6(8,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNYYJIBJTVSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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